REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])=[CH:3][CH2:4][CH2:5][C:6]([OH:10])([C:8]#[CH:9])[CH3:7]>C(OC)(C)(C)C>[C:8]([C:6]1([CH3:7])[CH2:5][CH2:4][CH2:3][C:2]([CH3:11])([CH3:1])[O:10]1)#[CH:9]
|
Name
|
|
Quantity
|
13.82 g
|
Type
|
reactant
|
Smiles
|
CC(=CCCC(C)(C#C)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated (40° C., 300 mbar)
|
Type
|
CUSTOM
|
Details
|
the resulting solid was subjected to microwave irradiation (600 W power for 4 s)
|
Duration
|
4 s
|
Type
|
CUSTOM
|
Details
|
The product was separated from the solid
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in 300 ml acetone
|
Type
|
CUSTOM
|
Details
|
evaporating the solvent in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1(OC(CCC1)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |